

Benzyl Heptanoate: A Comprehensive Guide for Flavor Science Professionals

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Compound of Interest

Compound Name: *Benzyl heptanoate*

Cat. No.: *B1617670*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzyl heptanoate, a fruity and floral ester, offers a unique aromatic profile for the development of innovative flavor formulations. This document provides detailed application notes, experimental protocols, and safety information to guide researchers and scientists in the effective use of **benzyl heptanoate** as a flavoring agent in food science and related industries.

Introduction

Benzyl heptanoate (C₁₄H₂₀O₂) is an organic ester formed from benzyl alcohol and heptanoic acid. It is recognized for its characteristic fruity, sweet, and slightly waxy aroma with nuances of apricot and green florals.^{[1][2]} Its versatile flavor profile makes it a valuable component in a wide range of food and beverage applications. This document outlines its sensory properties, applications, regulatory status, and provides detailed protocols for its analysis and use.

Sensory Profile & Characteristics

Benzyl heptanoate possesses a complex and desirable sensory profile, making it a versatile ingredient for flavor creation. Its primary characteristics include:

- **Aroma:** A dominant fruity note, often described as apricot-like, complemented by sweet, floral, green, herbal, and winery undertones.^[1] It can also present subtle oily and waxy nuances.

- Flavor: Contributes a sweet, fruity flavor that enhances and rounds out fruit profiles in various food matrices.
- Appearance: Typically a colorless to pale yellow liquid.[2]
- Solubility: Soluble in alcohol and practically insoluble in water.[2]

A detailed breakdown of its odor profile is presented in the table below:

Odor Descriptor	Percentage Contribution (Scent AI)
Fruity	85.57%
Sweet	61.49%
Floral	60.22%
Green	58.18%
Herbal	54.33%
Winey	51.86%
Oily	45.66%
Waxy	44.80%
Apricot	43.72%
Balsamic	43.04%

Regulatory & Safety Information

The safety of benzyl derivatives, including **benzyl heptanoate**, as flavoring agents has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This group of substances is generally considered to be of no safety concern at current levels of intake when used as flavoring agents. While a specific FEMA GRAS (Generally Recognized as Safe) number for **benzyl heptanoate** is not readily available, the broader category of benzyl derivatives has undergone extensive review. It is crucial for users to ensure compliance with the specific regulations of the country where the food product will be marketed.

Table of Physical and Regulatory Data

Parameter	Value	Reference
CAS Number	5454-21-7	[1][2]
Molecular Formula	C ₁₄ H ₂₀ O ₂	[1][3]
Molecular Weight	220.31 g/mol	[1][3]
Boiling Point	290 °C (estimated)	[1]
Flash Point	136.56 °C (estimated)	[1]
JECFA Number	Not individually assigned; evaluated as part of the benzyl derivatives group.	
FEMA Number	Not explicitly assigned.	

Applications in Food & Beverages

Benzyl heptanoate's fruity and floral character lends itself to a variety of food and beverage applications. Recommended starting usage levels are provided below, though optimization will be necessary for specific product matrices.

Table of Recommended Usage Levels

Food Category	Typical Starting Level (ppm)	Flavor Contribution
Beverages (non-alcoholic)	1 - 5	Enhances fruit notes (e.g., apricot, peach, tropical) in juices, soft drinks, and flavored waters.
Alcoholic Beverages	2 - 10	Adds complexity and fruity esters to spirits, liqueurs, and wine coolers.
Confectionery	5 - 20	Provides a distinct fruity character to hard candies, gummies, and chewing gum.
Baked Goods	10 - 30	Imparts a baked-fruit note to cakes, cookies, and pastries.
Dairy Products	2 - 8	Enhances fruit flavors in yogurt, ice cream, and flavored milk.
Desserts & Puddings	5 - 15	Contributes to the overall fruity profile of gelatins and puddings.

Experimental Protocols

Sensory Evaluation Protocol: Triangle Test for Fruit-Flavored Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard fruit-flavored beverage and one containing **benzyl heptanoate**.

Objective: To determine if the addition of **benzyl heptanoate** at a specific concentration creates a sensorially perceptible difference in a model beverage.

Materials:

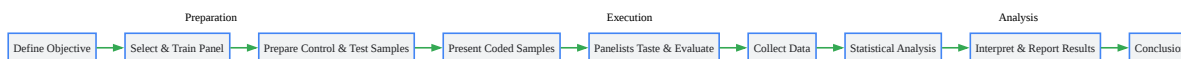
- Control beverage (without **benzyl heptanoate**)

- Test beverage (with a specified concentration of **benzyl heptanoate**, e.g., 3 ppm)
- Sensory booths with controlled lighting and ventilation
- Identical, odor-free tasting cups labeled with random 3-digit codes
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Ballot sheets for data collection

Procedure:

- Panelist Selection: Recruit a panel of 20-30 individuals with demonstrated sensory acuity.
- Sample Preparation: Prepare the control and test beverages. For each panelist, present three coded samples: two of the control and one of the test, or two of the test and one of the control. The order of presentation should be randomized.
- Instructions to Panelists:
 - Instruct panelists to cleanse their palate with water and a cracker before starting.
 - Explain that they will be presented with three samples, two of which are identical and one is different.
 - Ask them to taste each sample from left to right and identify the sample they believe is the odd one out.
 - Provide space on the ballot for comments on the perceived differences.
- Data Analysis:
 - Tally the number of correct and incorrect identifications.
 - Use a statistical table for triangle tests to determine if the number of correct identifications is significant at a chosen confidence level (e.g., $p < 0.05$).

Workflow for Sensory Evaluation



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Caption: Workflow for a triangle test sensory evaluation.

GC-MS Protocol for Quantification in a Beverage Matrix

This protocol provides a method for the quantitative analysis of **benzyl heptanoate** in a beverage using gas chromatography-mass spectrometry (GC-MS).

Objective: To accurately quantify the concentration of **benzyl heptanoate** in a beverage sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)
- Autosampler vials with septa
- Beverage sample containing **benzyl heptanoate**
- Internal standard (e.g., benzyl isobutyrate)
- Sodium chloride
- Deionized water

Procedure:

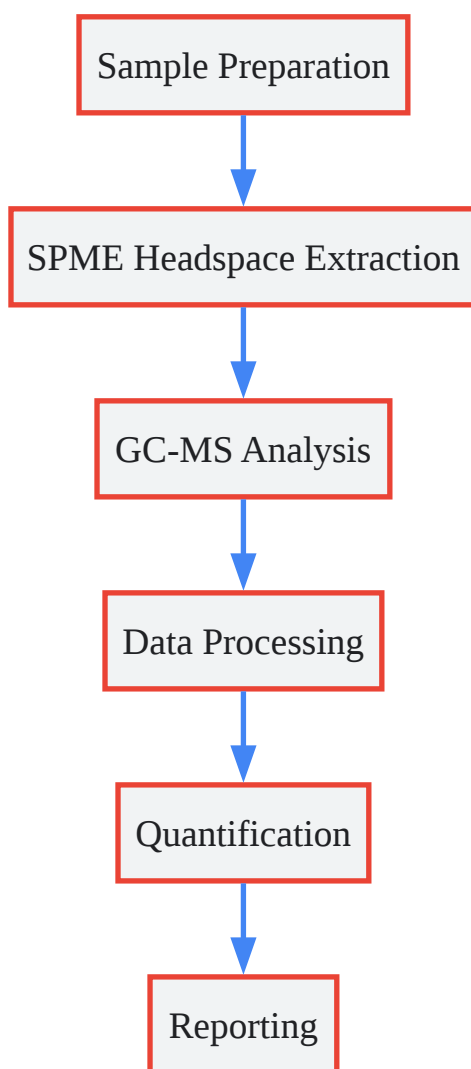
- Standard Preparation: Prepare a stock solution of **benzyl heptanoate** in ethanol. Create a series of calibration standards by spiking a control beverage matrix with known

concentrations of **benzyl heptanoate** and a fixed concentration of the internal standard.

- Sample Preparation:
 - Pipette 5 mL of the beverage sample into a 20 mL autosampler vial.
 - Add a precise amount of the internal standard solution.
 - Add 1 g of NaCl to enhance the release of volatile compounds.
 - Seal the vial with a septum cap.
- SPME Extraction:
 - Place the vial in a heating block at a controlled temperature (e.g., 60°C).
 - Expose the SPME fiber to the headspace of the sample for a fixed time (e.g., 30 minutes) with agitation.
- GC-MS Analysis:
 - Inject the SPME fiber into the GC inlet for thermal desorption.
 - GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
 - Inlet Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Conditions (Example):
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

- Mode: Selected Ion Monitoring (SIM) using characteristic ions for **benzyl heptanoate** and the internal standard.
- Data Analysis:
 - Integrate the peak areas of **benzyl heptanoate** and the internal standard.
 - Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
 - Determine the concentration of **benzyl heptanoate** in the sample using the calibration curve.

Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS quantification of **benzyl heptanoate**.

Laboratory-Scale Synthesis of Benzyl Heptanoate

This protocol describes the Fischer esterification of benzyl alcohol and heptanoic acid to synthesize **benzyl heptanoate**. Note: This synthesis should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize **benzyl heptanoate** for research and development purposes.

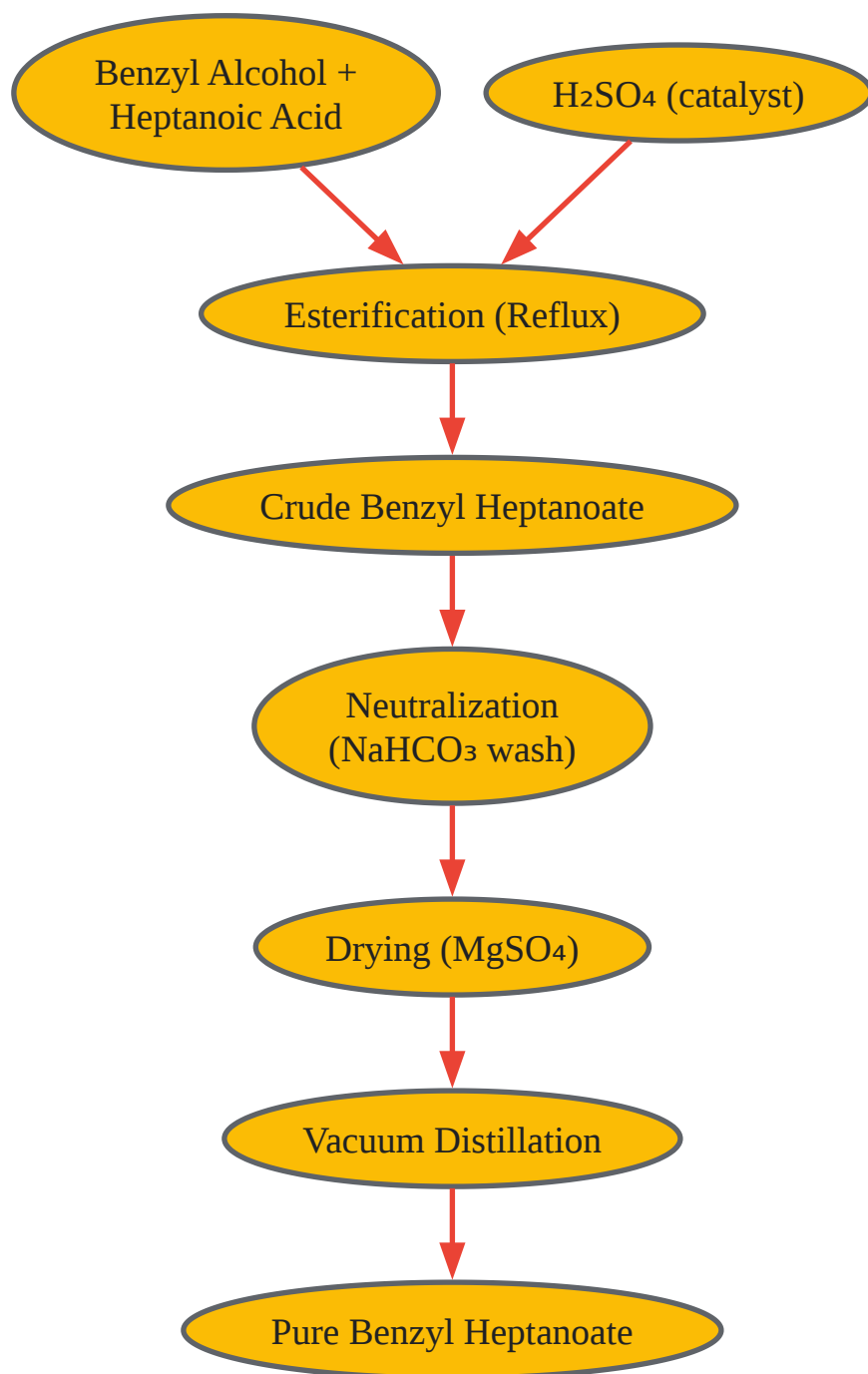
Materials:

- Benzyl alcohol
- Heptanoic acid
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of benzyl alcohol and heptanoic acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude **benzyl heptanoate** by vacuum distillation to obtain the final product.
- **Characterization:** Confirm the identity and purity of the synthesized **benzyl heptanoate** using techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship in Synthesis



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